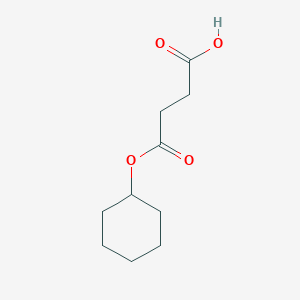

4-(Cyclohexyloxy)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyloxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBVVSONJDUVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905242 | |

| Record name | 4-(Cyclohexyloxy)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10018-78-7 | |

| Record name | Succinic acid, monocyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Cyclohexyloxy)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclohexyloxy)-4-oxobutanoic Acid for Researchers and Drug Development Professionals

Executive Summary

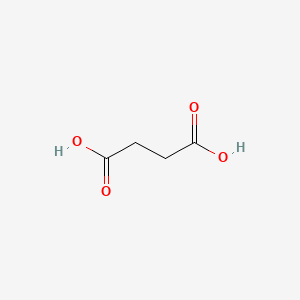

4-(Cyclohexyloxy)-4-oxobutanoic acid, also known as succinic acid monocyclohexyl ester, is a bifunctional molecule incorporating both a carboxylic acid and a cyclohexyl ester. This unique structural arrangement presents opportunities for its application in various scientific domains, particularly in drug development and materials science. Its carboxylic acid moiety offers a reactive handle for amide bond formation, further derivatization, or salt formation to modulate physicochemical properties. The cyclohexyl ester group imparts lipophilicity, which can be leveraged to enhance membrane permeability or to design prodrugs that improve the pharmacokinetic profile of parent molecules. This guide provides a comprehensive overview of the known and predicted properties of this compound, detailed protocols for its synthesis and purification, and an exploration of its potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the table below. These have been collated from various chemical databases and supplier information.

| Property | Value | Source(s) |

| Molecular Formula | C10H16O4 | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| CAS Number | 10018-78-7 | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Sealed in a dry environment, store in freezer under -20°C | |

| IUPAC Name | This compound | [1] |

| Synonyms | Succinic acid monocyclohexyl ester, Cyclohexanol succinate | [1] |

| XLogP3-AA (Predicted) | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 63.6 Ų | [1] |

Spectroscopic Profile (Predicted)

-

¹H NMR (in CDCl₃):

-

A broad singlet corresponding to the carboxylic acid proton (COOH) is expected in the region of 10-12 ppm.

-

A multiplet for the methine proton of the cyclohexyl ring attached to the oxygen (O-CH) would likely appear around 4.7-4.9 ppm.

-

The methylene protons of the succinic acid backbone (CH₂CH₂) should present as two triplets around 2.6-2.8 ppm.

-

The methylene protons of the cyclohexyl ring will likely appear as a series of multiplets in the upfield region of 1.2-1.9 ppm.

-

-

¹³C NMR (in CDCl₃):

-

The carbonyl carbon of the carboxylic acid (COOH) is predicted to be in the range of 178-182 ppm.

-

The carbonyl carbon of the ester (COO-cyclohexyl) would likely be found around 172-175 ppm.

-

The methine carbon of the cyclohexyl ring attached to the oxygen (O-CH) is expected at approximately 73-76 ppm.

-

The methylene carbons of the succinic acid backbone (CH₂CH₂) should appear in the region of 28-32 ppm.

-

The methylene carbons of the cyclohexyl ring are anticipated to be in the range of 23-35 ppm.

-

-

FT-IR (ATR):

-

A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the ester carbonyl will likely be present around 1730-1750 cm⁻¹.

-

The C=O stretch from the carboxylic acid carbonyl is anticipated around 1700-1720 cm⁻¹.

-

A C-O stretch from the ester is expected in the region of 1100-1300 cm⁻¹.

-

-

Mass Spectrometry:

-

Predicted m/z values for various adducts in mass spectrometry are available, with the [M-H]⁻ ion expected at 199.09758 and the [M+H]⁺ ion at 201.11214.

-

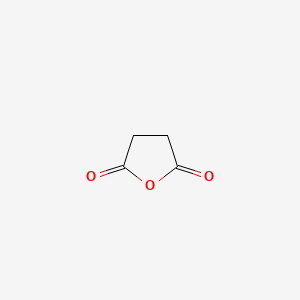

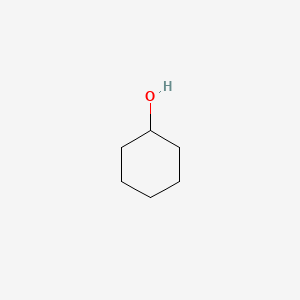

Synthesis and Purification

A robust and straightforward method for the synthesis of this compound involves the ring-opening of succinic anhydride with cyclohexanol. This reaction is typically performed with gentle heating and can be carried out with or without a catalyst.

Proposed Synthesis Protocol

This protocol is based on established methods for the synthesis of dicarboxylic acid monoesters.

Materials:

-

Succinic anhydride (1.0 eq)

-

Cyclohexanol (1.1 eq)

-

Toluene (or other suitable inert solvent)

-

Pyridine (catalytic amount, optional)

-

5% w/v Sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add succinic anhydride and toluene.

-

Begin stirring and add cyclohexanol, followed by a catalytic amount of pyridine (optional, may increase reaction rate).

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl to remove any remaining pyridine.

-

Extract the organic layer with 5% w/v NaHCO₃ solution. The desired product will move to the aqueous layer as its sodium salt, while any unreacted cyclohexanol will remain in the organic layer.

-

Separate the aqueous layer and wash it with diethyl ether to remove any remaining organic impurities.

-

Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl with stirring until the pH is approximately 2-3. The product should precipitate as a white solid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield this compound.

Purification

For higher purity, the crude product obtained from the synthesis can be further purified by recrystallization.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethyl acetate/hexane mixture.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can enhance the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Reactivity and Stability

-

Ester Group: The cyclohexyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield succinic acid and cyclohexanol. The rate of hydrolysis is expected to increase with temperature.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions, such as esterification, amide bond formation (e.g., with amines in the presence of coupling agents like DCC or EDC), and reduction.

-

Stability: The compound should be stored in a cool, dry place to prevent hydrolysis. It is generally stable under anhydrous conditions.

Potential Applications in Drug Development

While direct biological activity data for this compound is limited, its structural features suggest several potential applications in the pharmaceutical field.

-

Prodrug Moiety: The cyclohexyloxycarbonyl group can serve as a lipophilic promoiety to enhance the oral bioavailability of polar drugs.[2] The ester bond can be designed to be cleaved by esterases in the body, releasing the active parent drug.

-

Linker in Drug Conjugates: The bifunctional nature of the molecule allows it to be used as a linker to connect a drug molecule to a targeting ligand, a polymer, or another drug molecule. The succinate linker is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

-

Scaffold for New Chemical Entities: The compound can serve as a starting material for the synthesis of novel heterocyclic compounds, as derivatives of 4-oxobutanoic acids are known to be precursors to pyridazinones, which have shown antimicrobial and anti-inflammatory properties.[3]

-

Antimicrobial Potential: Monoesters of succinic acid have demonstrated antibacterial and antifungal activities.[4] This suggests that this compound and its derivatives could be explored as potential antimicrobial agents.

Safety and Handling

Based on available safety data sheets, this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be followed when handling this compound.

References

- 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis - Benchchem. (URL: )

-

This compound | C10H16O4 | CID 120922 - PubChem. (URL: [Link])

-

4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (URL: [Link])

-

Recrystallization - University of Rochester. (URL: [Link])

-

Succinic acid, monochloride 3-hexyl ester - Chemical & Physical Properties by Cheméo. (URL: [Link])

-

This compound (C10H16O4) - PubChemLite. (URL: [Link])

-

Separation of Succinic Acid from Fermentation Broth Using Weak Alkaline Anion Exchange Adsorbents | Request PDF - ResearchGate. (URL: [Link])

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

-

Novel chromatographic purification of succinic acid from whey fermentation broth by anionic exchange resins - PubMed. (URL: [Link])

-

2-Amino-succinic acid dicyclohexyl ester | C16H28ClNO4 | CID 2840005 - PubChem. (URL: [Link])

-

The hydrolysis of 4-acyloxy-4-substituted-2,5-cyclohexadienones: limitations of aryloxenium ion chemistry - PubMed. (URL: [Link])

-

Solvent effects on kinetics of hydrolysis reactions in supercritical water - Tohoku University. (URL: [Link])

-

13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (URL: [Link])

-

Succinic anhydride esterification won't go forward - Chemistry Stack Exchange. (URL: [Link])

-

4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid - Optional[13C NMR]. (URL: [Link])

-

Novel chromatographic purification of succinic acid from whey fermentation broth by anionic exchange resins - Muni University. (URL: [Link])

-

Orally active 1-(cyclohexyloxycarbonyloxy)alkyl ester prodrugs of cefotiam - PubMed. (URL: [Link])

-

Succinic Acid Purification Ion Exchange Method. (URL: [Link])

-

Succinic Acid | C4H6O4 | CID 1110 - PubChem. (URL: [Link])

-

The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. (URL: [Link])

- EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google P

-

Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[5]arenes | ChemRxiv. (URL: [Link])

-

FT-IR spectrum of 4-(carboxymethoxy)benzoic acid | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

A Critical Review on Downstream Process to Recovery Succinic Acid from Fermentative Broth - Chemical Engineering Transactions. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Succinic acid monoisopropyl ester | C7H12O4 | CID 62056 - PubChem. (URL: [Link])

-

Cyclooxygenase-Inhibiting Platinum(IV) Prodrugs with Potent Anticancer Activity - MDPI. (URL: [Link])

-

Butanoic acid, 4'-propyl[1,1'-bicyclohexyl]-4-yl ester - Optional[13C NMR] - SpectraBase. (URL: [Link])

-

Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC - PubMed Central. (URL: [Link])

Sources

- 1. This compound | C10H16O4 | CID 120922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Orally active 1-(cyclohexyloxycarbonyloxy)alkyl ester prodrugs of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 4-Cyclohexyl-4-oxobutanoic acid hydrochloride|BLD Pharm [bldpharm.com]

4-(Cyclohexyloxy)-4-oxobutanoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(Cyclohexyloxy)-4-oxobutanoic acid

This guide provides a comprehensive framework for the structural elucidation of this compound, a mono-ester derivative of succinic acid. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond procedural outlines to explain the causal logic behind experimental choices. We will explore an integrated analytical approach utilizing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating case for the molecule's identity and purity.

This compound (CAS No: 10018-78-7) is a bifunctional organic molecule with the chemical formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2][3] Its structure incorporates both a carboxylic acid and a cyclohexyl ester, making it a valuable intermediate in various synthetic pathways. The unambiguous confirmation of its structure is paramount for ensuring quality control, understanding reaction kinetics, and validating its suitability for downstream applications.

A common and logical synthetic route to this compound is the nucleophilic acyl substitution reaction between succinic anhydride and cyclohexanol.[4] This reaction involves the opening of the anhydride ring by the alcohol, yielding the desired mono-ester carboxylic acid.[4] Understanding this synthesis is critical as it informs the expected structure and potential side products or unreacted starting materials that may be present in a sample.

Sources

CAS number 10018-78-7 chemical information

An In-depth Technical Guide to 4-(Cyclohexyloxy)-4-oxobutanoic Acid (CAS 10018-78-7) for Advanced Research and Drug Development

Introduction

This compound, commonly known as Cyclohexyl Succinate, is a bifunctional organic molecule that serves as a critical building block in advanced organic synthesis and pharmaceutical development. Its structure, incorporating both a carboxylic acid and a cyclohexyl ester, offers a unique combination of reactivity and physicochemical properties. This guide provides an in-depth exploration of its synthesis, chemical behavior, applications in drug discovery, and analytical characterization, tailored for researchers, medicinal chemists, and drug development professionals.

Section 1: Physicochemical and Structural Properties

The unique properties of this compound stem from its molecular architecture, which combines a flexible dicarboxylic acid derivative with a lipophilic cyclohexyl moiety.

Chemical Identity

| Property | Value |

| CAS Number | 10018-78-7 |

| IUPAC Name | 4-cyclohexyloxy-4-oxobutanoic acid |

| Synonyms | Cyclohexyl Succinate, Succinic acid monocyclohexyl ester, Butanedioic acid, 1-cyclohexyl ester |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol [1] |

| InChIKey | CQBVVSONJDUVEJ-UHFFFAOYSA-N[1] |

Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 149-150 °C (at 2 Torr) | ChemicalBook |

| Density | 1.0359 g/cm³ | ChemicalBook |

| pKa | 4.43 ± 0.17 (Predicted) | ChemicalBook |

| LogP | 1.72710 | LookChem |

| Topological Polar Surface Area | 63.6 Ų | PubChem[1] |

Section 2: Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the mono-esterification of succinic acid or its anhydride with cyclohexanol. The primary challenge in this synthesis is achieving high selectivity for the mono-ester over the di-ester byproduct.

Synthetic Pathway Overview

The most common laboratory-scale synthesis involves the reaction of succinic anhydride with cyclohexanol. This approach is advantageous as the 1:1 stoichiometry of the reactants inherently favors the formation of the mono-ester.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from Succinic Anhydride

This protocol is based on the general principles of esterification of cyclic anhydrides.

Materials:

-

Succinic anhydride (1.0 eq)

-

Cyclohexanol (1.05 eq)

-

4-Dimethylaminopyridine (DMAP) (0.05 eq, catalyst)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of succinic anhydride (10 mmol, 1.0 g) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add 4-dimethylaminopyridine (0.5 mmol, 61 mg).

-

Add cyclohexanol (10.5 mmol, 1.05 g) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

-

Wash the organic layer sequentially with 0.5 N HCl (2 x 20 mL) and saturated NaHCO₃ solution (2 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Section 3: Applications in Drug Discovery and Development

The incorporation of a cyclohexyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block for introducing this moiety.

The Role of the Cyclohexyl Group in Medicinal Chemistry

The cyclohexyl group is a popular structural motif in drug design for several reasons:

-

Bioisosterism: It can act as a bioisostere for a phenyl group, offering a three-dimensional structure that may provide more contact points with a target protein. It can also serve as a bioisostere for a t-butyl group, potentially fitting into deeper hydrophilic pockets.[2][3]

-

Improved Lipophilicity: The aliphatic nature of the cyclohexyl group increases the lipophilicity of a molecule, which can enhance membrane permeability and oral absorption.

-

Metabolic Stability: Compared to aromatic rings, the saturated cyclohexyl ring is less prone to oxidative metabolism, potentially leading to a longer half-life of the drug.

-

Conformational Rigidity: Replacing a flexible alkyl chain with a more rigid cyclohexyl ring reduces the entropic penalty upon binding to a target, which can lead to improved affinity.[2][3]

Synthetic Utility

This compound's bifunctionality allows for its use as a linker or spacer in the synthesis of more complex molecules. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the cyclohexyl ester provides the desired structural and physicochemical properties.

Section 4: Analytical and Spectroscopic Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Chromatographic Analysis: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a suitable method for the quantification and purity assessment of this compound.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Standard HPLC with UV Detector |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 210 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

-

Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Dissolve the sample to be analyzed in the initial mobile phase composition.

Caption: Analytical workflow for HPLC-UV analysis.

Spectroscopic Data Interpretation

¹H NMR (500 MHz, CDCl₃):

-

δ 11.0-12.0 (s, 1H): Carboxylic acid proton (-COOH).

-

δ 4.7-4.9 (m, 1H): Proton on the cyclohexyl carbon attached to the ester oxygen (-O-CH-).

-

δ 2.6-2.7 (t, 2H): Methylene protons adjacent to the ester carbonyl group (-CH₂-COO-).

-

δ 2.5-2.6 (t, 2H): Methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).

-

δ 1.2-1.9 (m, 10H): Remaining methylene protons of the cyclohexyl ring.

¹³C NMR (125 MHz, CDCl₃):

-

δ 178-180: Carboxylic acid carbonyl carbon (-COOH).

-

δ 172-174: Ester carbonyl carbon (-COO-).

-

δ 73-75: Cyclohexyl carbon attached to the ester oxygen (-O-CH-).

-

δ 30-35 (multiple signals): Methylene carbons of the succinate backbone and the cyclohexyl ring.

-

δ 23-26 (multiple signals): Methylene carbons of the cyclohexyl ring.

FT-IR (KBr, cm⁻¹):

-

2930-2850: C-H stretching of the cyclohexyl and methylene groups.

-

~1735: C=O stretching of the ester carbonyl group.

-

~1710: C=O stretching of the carboxylic acid carbonyl group.

-

2500-3300 (broad): O-H stretching of the carboxylic acid.

-

1200-1300: C-O stretching of the ester and carboxylic acid.

Mass Spectrometry (EI): The fragmentation pattern would likely show a weak or absent molecular ion peak at m/z 200. Key fragments would arise from the loss of the cyclohexyl group, cleavage of the succinate chain, and McLafferty rearrangements.[4]

Section 5: Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from oxidizing agents.[5]

References

- Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709–727.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link][4]

Sources

- 1. This compound | C10H16O4 | CID 120922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. ãWhitepaperãCyclohexanes in Drug Discovery [promotion.pharmablock.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Molecular Weight of 4-(Cyclohexyloxy)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Cyclohexyloxy)-4-oxobutanoic acid, with a primary focus on the determination and significance of its molecular weight. This document delves into the fundamental physicochemical properties of the molecule, outlines authoritative methods for its synthesis, and presents detailed, validated protocols for the precise determination of its molecular weight using modern analytical techniques. This guide is intended to serve as a vital resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights to ensure scientific integrity and experimental success.

Introduction to this compound: A Molecule of Interest

This compound, also known as monocyclohexyl succinate, is a dicarboxylic acid monoester. Its structure, featuring a cyclohexyl ester and a terminal carboxylic acid, imparts a unique combination of lipophilic and hydrophilic characteristics. This bifunctionality makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functionalized materials. The precise molecular weight is a critical parameter that underpins its identity, purity, and stoichiometric use in subsequent reactions.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental properties. The key identifiers and computed physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | PubChem[1] |

| Average Molecular Weight | 200.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 200.10485899 Da | PubChem[1] |

| IUPAC Name | 4-cyclohexyloxy-4-oxobutanoic acid | PubChem[1] |

| CAS Number | 10018-78-7 | PubChem[1] |

| Appearance | Solid (predicted) | |

| XLogP3-AA | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Synthesis of this compound

The synthesis of succinic acid monoesters is a well-established process in organic chemistry. The most common and efficient method involves the ring-opening of succinic anhydride with the corresponding alcohol, in this case, cyclohexanol. This reaction is typically catalyzed by an acid or can proceed thermally.

Synthetic Workflow

The logical flow for the synthesis and purification of this compound is depicted below. This workflow ensures a high yield of the desired product with excellent purity.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of succinic acid monoesters from succinic anhydride and aryl alcohols[2][3].

Materials:

-

Succinic anhydride (1.0 eq)

-

Cyclohexanol (1.2 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add succinic anhydride, cyclohexanol, and toluene.

-

Add p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Determination of Molecular Weight: A Cornerstone of Characterization

The determination of the molecular weight of a newly synthesized compound is a critical step in its characterization. It serves to confirm the identity of the compound and assess its purity. Several analytical techniques can be employed for this purpose, with mass spectrometry being the most definitive.

Mass Spectrometry: The Gold Standard

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion, the m/z value directly corresponds to the molecular weight of the compound.

Principle of Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

Expected Fragmentation Pattern: In the mass spectrum of a carboxylic acid ester, a common fragmentation pathway is the cleavage of the C-O bond to form an acylium ion (R-CO⁺). For this compound, the loss of the cyclohexyloxy group would result in a prominent fragment.

Caption: A generalized workflow for molecular weight determination by ESI-MS.

High-Performance Liquid Chromatography (HPLC)

While not a direct measure of molecular weight, HPLC is an indispensable tool for assessing the purity of the synthesized compound. A pure compound should ideally exhibit a single, sharp peak in the chromatogram. Furthermore, HPLC can be coupled with a mass spectrometer (LC-MS) to provide both purity and molecular weight information simultaneously.

Validated HPLC Method for Succinic Acid Derivatives: Several validated HPLC methods exist for the quantification of succinic acid and its derivatives[4][5]. A common approach utilizes a reversed-phase C18 column with a UV detector.

Experimental Protocol for Purity Assessment by HPLC:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% phosphoric acid in water (e.g., 10:90 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Spectroscopic Characterization

In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl protons and the protons of the succinate backbone.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the ten carbon atoms in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups.

Conclusion

The molecular weight of this compound is a fundamental property that is critical for its application in research and development. This guide has provided a comprehensive overview of its synthesis, purification, and detailed methodologies for the accurate determination of its molecular weight. By employing the robust analytical techniques outlined herein, researchers can ensure the identity and purity of this valuable chemical building block, thereby upholding the principles of scientific integrity and paving the way for its successful application in the synthesis of novel compounds.

References

-

Wang, F. H., et al. (2005). Synthesis of monoethyl ester of succinic acid and characterization. Journal of Chemical & Engineering Data, 50(4), 1424-1427. Available at: [Link]

-

Kallitsis, I., et al. (2021). Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. Polymers, 13(3), 346. Available at: [Link]

-

Khan, K. M., et al. (2012). Synthesis and Structural Characterization of Novel Monoesters of Succinic Anhydride with Aryl Alcohols. Semantic Scholar. Available at: [Link]

-

Taha, M., et al. (2012). Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. Semantic Scholar. Available at: [Link]

-

Kallitsis, I., et al. (2021). Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. ResearchGate. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Succinic acid. Available at: [Link]

-

Wiley. (2015). Development and Validation of New Chromatographic Method for the Determination of Enantiomeric and Diastereomeric Purity of Solifenacin Succinate: An Antimuscarinic Agent. ResearchGate. Available at: [Link]

-

Galaxy Publication. (2020). Development and Validation of an RP-HPLC Method for Simultaneous Quantification of Azelnidipine and Metoprolol Succinate in. Available at: [Link]

-

IJNRD. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE BY USING UV-SPECTROPHOTOMETRIC METHOD. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Organic Syntheses. 2-cyclohexyloxyethanol. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(Cyclohexyloxy)-4-oxobutanoic Acid: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Cyclohexyloxy)-4-oxobutanoic acid, a bifunctional organic molecule with potential applications in chemical synthesis, materials science, and drug development. The document details its chemical identity, including a list of known synonyms and registry numbers, and summarizes its key physicochemical properties. A thorough discussion of its synthesis via the esterification of succinic anhydride with cyclohexanol is presented, including a generalized experimental protocol and purification strategies. While specific, large-scale applications are not widely documented in publicly available literature, this guide explores its potential utility as a versatile building block, linker molecule in bioconjugation and PROTAC development, and as a monomer for specialty polymers. This whitepaper aims to serve as a foundational resource for researchers and professionals in the pharmaceutical and chemical industries who are interested in the potential of this and related molecules.

Chemical Identity and Synonyms

This compound is a carboxylic acid and a cyclohexyl ester. Its bifunctional nature, possessing both a reactive carboxylic acid group and a sterically significant cyclohexyl ester, makes it an interesting candidate for various chemical transformations and applications.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 10018-78-7[1] |

| Molecular Formula | C₁₀H₁₆O₄[1] |

| Molecular Weight | 200.23 g/mol [1] |

| Synonyms | Cyclohexanol succinate, Succinic acid, monocyclohexyl ester, cyclo-hexyl hydrogen succinate, Butanedioic acid, 1-cyclohexyl ester |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are essential for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [2] |

| InChI Key | CQBVVSONJDUVEJ-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound is the esterification of succinic anhydride with cyclohexanol. This reaction involves the nucleophilic attack of the hydroxyl group of cyclohexanol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the mono-ester.

General Synthetic Workflow

The overall synthetic scheme is straightforward and can be accomplished with or without a catalyst, although the use of a catalyst can improve reaction rates and yields, particularly with sterically hindered alcohols.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (General Procedure)

The following is a generalized, non-optimized protocol for the laboratory-scale synthesis of this compound.

Materials:

-

Succinic anhydride

-

Cyclohexanol

-

Toluene (or another suitable aprotic solvent)

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in toluene.

-

Addition of Reactants: Add cyclohexanol (1.0 - 1.2 eq) to the solution. If using a catalyst, pyridine (0.1 - 1.0 eq) can be added at this stage.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove any remaining pyridine and unreacted cyclohexanol.

-

Wash with water and then with a saturated sodium bicarbonate solution to remove unreacted succinic acid and the acidic product into the aqueous layer. Note: The product, being a carboxylic acid, will be extracted into the basic aqueous layer.

-

-

Isolation of Product:

-

Acidify the combined basic aqueous layers with cold 1 M HCl until the solution is acidic (pH ~2), which will precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Purification Workflow

Caption: A detailed workflow for the purification of this compound.

Potential Applications in Research and Drug Development

While specific, high-impact applications of this compound are not extensively documented in peer-reviewed literature, its chemical structure suggests several areas of potential utility, particularly for researchers in drug development and materials science.

Linker Molecule in Bioconjugation and PROTACs

The molecule possesses a carboxylic acid handle that can be activated for amide bond formation with amine-containing molecules, such as proteins, peptides, or small molecule ligands. The cyclohexyl ester provides a lipophilic and sterically bulky moiety. This bifunctional nature makes it a candidate for use as a linker in various applications, including:

-

PROTAC (Proteolysis Targeting Chimera) Development: As a component of the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. The length and composition of the linker are critical for the efficacy of a PROTAC.

-

Bioconjugation: For attaching small molecules to biological macromolecules.

Building Block in Organic Synthesis

The carboxylic acid can be used in a variety of standard organic transformations, such as esterification, amidation, and reduction. The cyclohexyl ester can serve as a protecting group for the carboxylic acid, which can be cleaved under specific conditions. This allows for its use as a versatile building block in the synthesis of more complex molecules.

Monomer for Specialty Polymers

The dicarboxylic acid monoester structure allows it to be used as a monomer in polymerization reactions. The presence of the cyclohexyl group can impart unique properties to the resulting polymer, such as increased hydrophobicity, altered thermal properties, and modified solubility.

Analytical Characterization

Comprehensive, publicly available analytical data such as NMR, IR, and mass spectra for this compound are limited. However, based on its structure, the expected spectral characteristics can be predicted. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized material.

Expected ¹H NMR Spectral Features:

-

A broad singlet corresponding to the carboxylic acid proton.

-

A multiplet in the upfield region corresponding to the protons of the cyclohexyl ring.

-

A multiplet for the methine proton of the cyclohexyl group attached to the ester oxygen.

-

Two multiplets corresponding to the two methylene groups of the butanoic acid backbone.

Expected ¹³C NMR Spectral Features:

-

A signal for the carboxylic acid carbon.

-

A signal for the ester carbonyl carbon.

-

Signals for the carbons of the cyclohexyl ring.

-

Signals for the methylene carbons of the butanoic acid chain.

Expected IR Spectral Features:

-

A broad O-H stretch from the carboxylic acid.

-

A C=O stretch from the carboxylic acid.

-

A C=O stretch from the ester.

-

C-H stretches from the aliphatic and cyclohexyl groups.

-

A C-O stretch from the ester.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a readily accessible bifunctional molecule with a range of potential applications in organic synthesis, polymer chemistry, and as a linker in bioconjugation. While its use is not yet widely reported, its structural features make it a compound of interest for researchers seeking to develop novel chemical entities and materials. Further investigation into its specific applications and biological properties is warranted to fully realize its potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Patents citing this compound.

Sources

The Biological Versatility of 4-(Cyclohexyloxy)-4-oxobutanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of Succinate Monoesters

In the landscape of modern drug discovery, the exploration of small molecules with diverse biological activities remains a cornerstone of therapeutic innovation. Among these, derivatives of 4-(cyclohexyloxy)-4-oxobutanoic acid, a monoester of succinic acid, are emerging as a class of compounds with significant, yet underexplored, potential. This technical guide provides an in-depth analysis of the known and extrapolated biological activities of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing existing data on related succinic acid monoesters and outlining robust experimental protocols, this document aims to catalyze further investigation into this promising chemical scaffold.

Our exploration will delve into the potential anticancer, anti-inflammatory, and antimicrobial properties of these compounds. We will examine the underlying mechanisms of action, drawing parallels from the well-documented roles of succinate in cellular metabolism and signaling. Furthermore, this guide will provide detailed, field-proven methodologies for the synthesis and biological evaluation of this compound derivatives, empowering research teams to rigorously assess their therapeutic promise.

Chapter 1: The Chemical Foundation - Structure and Synthesis

This compound, also known as succinic acid monocyclohexyl ester, possesses a core structure characterized by a four-carbon dicarboxylic acid (succinic acid) backbone, with one carboxylic acid group esterified with a cyclohexyl moiety. This structure provides a unique combination of a lipophilic cyclohexyl ring and a polar carboxylic acid group, features that can significantly influence its pharmacokinetic and pharmacodynamic properties.

The synthesis of this compound and its derivatives is typically achieved through straightforward esterification reactions. A common and efficient method involves the reaction of succinic anhydride with cyclohexanol or its substituted analogues. This reaction is often carried out under mild conditions and can be readily adapted for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from succinic anhydride and cyclohexanol.

Materials:

-

Succinic anhydride

-

Cyclohexanol

-

Pyridine (catalyst)

-

Toluene (solvent)

-

Hydrochloric acid (1M)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in toluene.

-

Add cyclohexanol (1.1 equivalents) to the solution.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with 1M hydrochloric acid to remove pyridine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality: The use of succinic anhydride provides a reactive acylating agent. Pyridine acts as a nucleophilic catalyst, activating the anhydride towards attack by the hydroxyl group of cyclohexanol. The acidic workup is crucial for removing the basic catalyst and ensuring the final product is in its free carboxylic acid form.

Chapter 2: Anticancer Potential - Targeting Aberrant Metabolism

Recent research has highlighted the role of metabolic intermediates, such as succinate, as oncometabolites that can drive tumorigenesis.[1][2][3][4] An accumulation of succinate in cancer cells can lead to the inhibition of prolyl hydroxylases, resulting in the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[2][4] HIF-1α is a transcription factor that promotes tumor growth, angiogenesis, and metastasis.[2][3] Furthermore, extracellular succinate can act as a signaling molecule, binding to its receptor SUCNR1 to promote angiogenesis and cancer cell migration.[1][2]

While direct studies on this compound are limited, its structural similarity to succinic acid suggests that it and its derivatives could potentially modulate these pathways. It is hypothesized that these compounds could act as competitive inhibitors of succinate-mediated signaling or interfere with succinate metabolism within cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.

| Compound | Cell Line | Assay | IC50 (µg/mL) | Citation |

| 1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester | HepG2 | MTT | 42 | [5] |

| 1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester | MCF-7 | MTT | 100 | [5] |

| Doxorubicin (Positive Control) | MCF-7 | MTT | ~1 | N/A |

This table presents data for a structurally related dicarboxylic acid monoester to provide a comparative context for potential cytotoxicity.

Chapter 3: Anti-inflammatory Activity - Modulating Immune Responses

Succinate has been identified as a key signaling molecule in inflammation.[6][7][8][9] It can be released by immune cells and acts as a pro-inflammatory signal by stabilizing HIF-1α, which in turn upregulates the expression of inflammatory genes like IL-1β.[4][9] However, some studies also suggest that extracellular succinate can have anti-inflammatory effects through its receptor SUCNR1 under certain conditions.[8][10] This dual role makes the succinate signaling pathway an attractive target for the development of novel anti-inflammatory agents.

Derivatives of this compound, as succinate analogues, could potentially modulate these inflammatory pathways. They might act as antagonists at the SUCNR1 receptor or interfere with intracellular succinate signaling, thereby dampening the inflammatory response.

Experimental Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives in a rat model of acute inflammation.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Acclimatize the rats to the experimental conditions.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives only the vehicle.

-

After a specific time (e.g., 1 hour), inject a sub-plantar dose of carrageenan into the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Causality: Carrageenan injection induces a biphasic acute inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and other inflammatory mediators. This model is widely used to screen for non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit the cyclooxygenase (COX) pathway.

Chapter 4: Antimicrobial Activity - Disrupting Microbial Viability

Succinic acid and its esters have demonstrated antimicrobial properties against a variety of bacteria and fungi.[11][12][13] The proposed mechanism of action involves the disruption of the microbial cell membrane, leading to the leakage of essential intracellular components.[11] The lipophilicity of the ester group can play a crucial role in the compound's ability to penetrate the microbial cell wall and membrane.

Studies on substituted benzyl monoesters of succinic acid have shown that the nature and position of substituents on the aromatic ring significantly influence their antimicrobial efficacy.[12][13] This suggests that the cyclohexyl group in this compound could confer favorable properties for antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a panel of pathogenic microorganisms.

Materials:

-

Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism. This provides a standardized measure of the compound's potency and allows for comparison with other antimicrobial agents.

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4-Chlorobenzyl hydrogen succinate | E. coli | 18 | 125 | [12] |

| 4-Chlorobenzyl hydrogen succinate | P. mirabilis | 16 | 250 | [12] |

| 2,4-Dichlorobenzyl hydrogen succinate | C. albicans | 20 | 125 | [13] |

| 2,4-Dichlorobenzyl hydrogen succinate | A. niger | 18 | 250 | [13] |

This table presents data for structurally related succinic acid monoesters to provide a comparative context for potential antimicrobial activity.

Chapter 5: Concluding Remarks and Future Directions

The derivatives of this compound represent a promising, yet largely untapped, area for therapeutic development. Based on the established biological roles of succinate and the observed activities of related monoesters, this class of compounds warrants further investigation for its potential anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. Mechanistic studies are crucial to elucidate the precise molecular targets and pathways through which these compounds exert their effects. In vivo studies in relevant disease models will be essential to validate their therapeutic efficacy and safety profiles.

This technical guide provides a solid foundation for initiating and advancing research into this intriguing class of molecules. By leveraging the provided protocols and understanding the underlying scientific principles, researchers can effectively explore the full therapeutic potential of this compound derivatives.

References

-

Iqbal, M., et al. (2014). Antimicrobial Activities of Monoesters of Succinic Acid. Asian Journal of Chemistry, 26(23), 8025-8028. Available from: [Link]

-

Iqbal, M., et al. (2017). Antimicrobial Activities of Monoesters of Succinic Acid. ResearchGate. Available from: [Link]

-

Wu, J. Y., et al. (2023). Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? Cancers, 15(11), 2939. Available from: [Link]

-

Wu, J. Y., et al. (2022). Cancer-derived extracellular succinate: a driver of cancer metastasis. Cancer Metastasis Reviews, 41(4), 877-891. Available from: [Link]

-

Roy, A., et al. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. International Journal of Molecular and Cellular Medicine, 3(3), 178-187. Available from: [Link]

-

Popa, A., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences, 25(11), 5707. Available from: [Link]

-

ResearchGate. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. Available from: [Link]

-

Mu, X., et al. (2017). Succinate: An initiator in tumorigenesis and progression. Oncotarget, 8(35), 59869-59879. Available from: [Link]

-

Mu, X., et al. (2017). Succinate: An initiator in tumorigenesis and progression. Oncotarget, 8(35), 59869–59879. Available from: [Link]

-

Li, Y., et al. (2023). Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Immunology, 14, 1204558. Available from: [Link]

-

Mills, E. L., et al. (2020). Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages. Metabolites, 10(9), 375. Available from: [Link]

-

Reddy, M. R., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. BioMed Research International, 2013, 292043. Available from: [Link]

-

de Oliveira, A. C. S., et al. (2024). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Journal of the Brazilian Chemical Society, 35, e20230303. Available from: [Link]

-

Mills, E. L., et al. (2020). Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages. Metabolites, 10(9), 375. Available from: [Link]

-

Sangeetha, T., & Balasubramanian, K. (2007). Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats. Molecular and Cellular Biochemistry, 296(1-2), 165-176. Available from: [Link]

-

Gökçe, G., et al. (2021). The apoptotic efficacy of succinic acid on renal cancer cell lines. Molecular Biology Reports, 48(12), 7857-7865. Available from: [Link]

-

Gökçe, G., et al. (2021). The apoptotic efficacy of succinic acid on renal cancer cell lines. ResearchGate. Available from: [Link]

-

Wang, X., et al. (2024). Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. Journal of Agricultural and Food Chemistry, 72(33), 14353-14363. Available from: [Link]

-

Iqbal, M., et al. (2014). Evaluation of antifungal and antibacterial activities of monoesters of succinic anhydride. ResearchGate. Available from: [Link]

-

Mills, E. L., et al. (2020). Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages. Metabolites, 10(9), 375. Available from: [Link]

-

LibreTexts. 10.7: Enzyme Inhibition. Chemistry LibreTexts. Available from: [Link]

-

Roquette. Bio-succinic acid: antibacterial, anti-acne for cosmetics. Available from: [Link]

-

Lazarev, V. V., & Anchutin, P. E. (2023). Effects of succinates on the inflammatory response: a review. Annals of Critical Care, (2), 108-117. Available from: [Link]

-

Li, Y., et al. (2024). Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. Frontiers in Immunology, 15, 1390497. Available from: [Link]

-

Levchyck, N. YA., et al. (2017). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. SciSpace. Available from: [Link]

-

Li, Y., et al. (2021). Azo-incorporating Increases Inhibitory Activity of Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry, 69(47), 14260-14268. Available from: [Link]

-

Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1495-1504. Available from: [Link]

-

de la Lastra, J. C., et al. (2024). Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. Pharmaceutics, 16(12), 1735. Available from: [Link]

-

da Silva, C. F., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 8(4), 4153-4165. Available from: [Link]

-

ResearchGate. Esters of Mono-, Di-, and Tricarboxylic Acids. Available from: [Link]

-

ResearchGate. Natural products and bioactive compounds bearing the dihydroxy carboxylic acid structural motif. Available from: [Link]

-

Ferreira, H., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(2), 569. Available from: [Link]

-

Li, J., et al. (2024). Exploring the mechanism of action of succinic acid in ovarian cancer via single-cell sequencing of the tumor immune microenvironment. Frontiers in Immunology, 15, 1375765. Available from: [Link]

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available from: [Link]

-

MDPI. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Available from: [Link]

-

Staszak, M., et al. (2023). Synthesis and Bioactive Properties of the Novel Coloured Compound Obtained via the Laccase-Mediated Transformation of 5-Aminosalicylic Acid. International Journal of Molecular Sciences, 24(13), 10834. Available from: [Link]

-

Li, J., et al. (2024). Exploring the mechanism of action of succinic acid in ovarian cancer via single-cell sequencing of the tumor immune microenvironment. Frontiers in Immunology, 15, 1375765. Available from: [Link]

-

MDPI. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Available from: [Link]

Sources

- 1. Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer-derived extracellular succinate: a driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. intensive-care.ru [intensive-care.ru]

- 10. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Cyclohexyloxy)-4-oxobutanoic Acid: Synthesis, Characterization, and Potential in Drug Development

This guide provides a comprehensive technical overview of 4-(Cyclohexyloxy)-4-oxobutanoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. By leveraging established chemical principles and projecting the utility of its structural motifs—a succinate monoester and a cyclohexyl group—this document offers a foundational understanding of its synthesis, characterization, and potential therapeutic applications, particularly within the domain of prodrug strategies.

Introduction: The Scientific Rationale

This compound, also known as monocyclohexyl succinate, is a dicarboxylic acid monoester. Its structure is compelling from a medicinal chemistry perspective for two primary reasons: the succinic acid linker and the cyclohexyl moiety.

-

Succinate Esters as Prodrug Moieties : Succinic acid esters are frequently employed as prodrugs to enhance the aqueous solubility and bioavailability of parent drug molecules.[1] The ester linkage can be designed for cleavage by endogenous esterases, releasing the active pharmacological agent in vivo.[2][3] This strategy can improve a drug's pharmacokinetic profile and enable parenteral administration of poorly soluble compounds.[1]

-

The Cyclohexyl Group in Drug Design : The cyclohexyl fragment is a common feature in both natural and synthetic drugs. It can serve as a bioisostere for phenyl or t-butyl groups, offering a three-dimensional structure that can enhance binding to lipophilic pockets on target proteins.[4] The incorporation of a cyclohexyl group can modulate a compound's lipophilicity, metabolic stability, and overall pharmacokinetic properties.[4]

This guide will delve into the practical aspects of working with this compound, from its synthesis and purification to its characterization and potential biological evaluation.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | [5] |

| Molecular Weight | 200.23 g/mol | [5] |

| CAS Number | 10018-78-7 | [6] |

| Appearance | Solid (predicted) | |

| XLogP3-AA (Predicted) | 1.4 | [5] |

| Topological Polar Surface Area | 63.6 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 5 | [5] |

| pKa (of succinic acid) | pKa1 = 4.2, pKa2 = 5.6 | [7] |

Safety Information:

Synthesis and Purification

The most direct and common method for synthesizing this compound is the ring-opening of succinic anhydride with cyclohexanol. This reaction is a nucleophilic acyl substitution where the hydroxyl group of cyclohexanol attacks one of the carbonyl carbons of the anhydride. This method is generally preferred over the direct esterification of succinic acid as it selectively yields the monoester, minimizing the formation of the diester byproduct.[8]

Reaction Scheme

Sources

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemcess.com [chemcess.com]

- 7. Succinic acid - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Proactive Power of Prediction in Chemical Analysis

In the fast-paced worlds of drug discovery, metabolite identification, and impurity profiling, the ability to anticipate analytical outcomes is not merely a convenience—it is a strategic advantage. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. However, the traditional cycle of synthesis, purification, and spectral acquisition can be a significant bottleneck. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for accurately predicting the ¹H NMR spectra of related compounds. By leveraging predictive methodologies, we can accelerate research by identifying structures, confirming or refuting proposed transformations, and guiding synthetic efforts with a remarkable degree of foresight. This document moves beyond a simple recitation of steps, delving into the causality behind methodological choices to empower scientists with a robust, field-proven approach.

Chapter 1: The Three Pillars of ¹H NMR Spectroscopy

A meaningful prediction is impossible without a firm grasp of the fundamental principles that govern the appearance of a ¹H NMR spectrum. For a spectrum to be consistent with a proposed chemical structure, three core criteria must be met: every signal must have an appropriate chemical shift, multiplicity, and integration value.[1]

Chemical Shift (δ): The Electronic Environment of the Proton

The chemical shift indicates the electronic environment of a proton. It is the resonant frequency of a nucleus relative to a standard, typically Tetramethylsilane (TMS), which is defined as 0 ppm.[2] The position of a signal is primarily influenced by the shielding and deshielding effects of nearby electrons and functional groups.

-

Electronegativity: Proximity to electronegative atoms (e.g., O, N, halogens) draws electron density away from a proton, "deshielding" it and causing its signal to appear at a higher chemical shift (downfield).

-

Magnetic Anisotropy: The π-electron systems in unsaturated groups like alkenes, alkynes, and aromatic rings generate their own local magnetic fields. Protons located in a deshielding region of this induced field (e.g., vinylic and aromatic protons) are shifted downfield, while those in a shielding region can be shifted upfield. Aldehyde protons, for instance, are significantly deshielded and appear in the 9-10 ppm range.[3]

Table 1: Typical ¹H NMR Chemical Shift Ranges

| Type of Proton | Structure Example | Chemical Shift (δ) Range (ppm) |

| Alkyl | R-CH₃, R₂CH₂, R₃CH | 0.9 - 1.8 |

| Allylic | C=C-CH | 1.6 - 2.6 |

| Alkyne | H -C≡C-R | 2.0 - 3.0 |

| Benzylic | Ar-CH | 2.2 - 3.0 |

| Alcohol/Ether | H -C-O | 3.3 - 4.5 |

| Vinylic | H -C=C | 4.5 - 6.5 |

| Aromatic | Ar-H | 6.5 - 8.5 |

| Aldehyde | R-C(=O)H | 9.0 - 10.0 |

| Carboxylic Acid | R-C(=O)OH | 10.0 - 13.0 |

Spin-Spin Coupling (J-coupling): The Connectivity Map

Spin-spin coupling, or splitting, arises from the magnetic interactions between non-equivalent protons on adjacent atoms.[4][5] This phenomenon provides invaluable information about the connectivity of a molecule. The multiplicity of a signal (the number of peaks it is split into) is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[6][7]

-

Doublet (d): A signal split by one neighboring proton.

-

Triplet (t): A signal split by two equivalent neighboring protons.

-

Quartet (q): A signal split by three equivalent neighboring protons.

The spacing between the peaks in a multiplet is the coupling constant, J, measured in Hertz (Hz).[8] The J value is independent of the spectrometer's magnetic field strength and is a characteristic of the bonding relationship between the coupled protons.

Integration: The Proton Census

The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal.[9][10] NMR processing software integrates the peak areas, and the resulting values provide a ratio of the different types of protons in the molecule.[11][12] This allows for a quantitative "census" of the protons corresponding to each signal.

Chapter 2: Methodologies for ¹H NMR Spectrum Prediction

Predicting a ¹H NMR spectrum can be approached through two primary methodologies: empirical database-driven methods and first-principles quantum mechanical calculations. The choice between them is a trade-off between speed, accuracy, and the novelty of the chemical scaffold.

Empirical and Database-Driven Methods

These methods leverage vast databases of experimentally recorded NMR spectra. When a new structure is submitted, the software breaks it down into smaller fragments and environments. It then searches its database for identical or similar fragments and uses the stored chemical shifts and coupling constants to assemble a predicted spectrum.

-